Drymaritin
Overview
Description
Drymaritin is an indole alkaloid that is canthin-6-one substituted by a methoxy group at position 4. Isolated from the whole plants of Drymaria diandra, it exhibits anti-HIV activity. It has a role as a metabolite and an anti-HIV agent. It is an indole alkaloid, an enol ether, an enone and an organic heterotetracyclic compound. It derives from a canthin-6-one.
Scientific Research Applications
Anti-HIV Properties : Drymaritin, isolated from Drymaria diandra, has demonstrated significant anti-HIV effects. In a study, it showed potent activity in H9 lymphocytes, suggesting its potential as an anti-HIV agent (Hsieh et al., 2004).
Structural Analysis and Synthesis : Research has focused on the structural analysis and synthesis of this compound. A study revised the structure of this compound, initially identified as 5-methoxycanthin-4-one, and found it to be identical to the known alkaloid cordatanine (Wetzel et al., 2009).
Therapeutic Applications of Drymaria Cordata : Drymaria cordata, a plant containing this compound, has various therapeutic applications. It has been used for analgesic, wound healing, anti-inflammatory activities, and as an antidote, appetizer, and stimulant (Kashyap et al., 2014).
Antioxidant Properties : A study identified a new C-glycosylflavone, this compound E, from Drymaria cordata, which exhibited significant free radical-scavenging activities, indicating its potential as an antioxidant (Nono et al., 2015).
Developmental Toxicity Assessment : The developmental toxic effects and median lethal concentration of Drymaria cordata extracts, containing this compound, were assessed using zebrafish embryos. This study contributes to understanding the toxicological profile of the plant (Patra et al., 2022).
Anti-inflammatory Activity : The total synthesis of cordatanine and the reassignment of this compound's structure also revealed significant anti-inflammatory effects of synthetic precursors, highlighting the compound's potential in this area (Fang et al., 2015).
Analgesic and Antipyretic Activities : Drymaria cordata, containing this compound, has shown significant analgesic and antipyretic properties, mediated through peripheral and central mechanisms (Akindele et al., 2011).
Antitussive Activity : An extract of Drymaria cordata, with this compound as one of its compounds, exhibited notable antitussive activity, comparable to codeine phosphate, in a cough model induced by sulfur dioxide gas in mice (Mukherjee et al., 1997).
Properties
IUPAC Name |
4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-13(18)17-11-5-3-2-4-9(11)10-6-7-16-14(12)15(10)17/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUBOMIDMLWOQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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